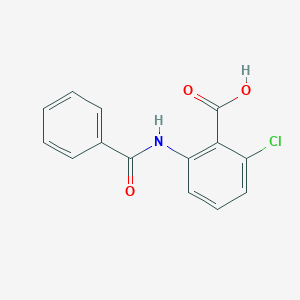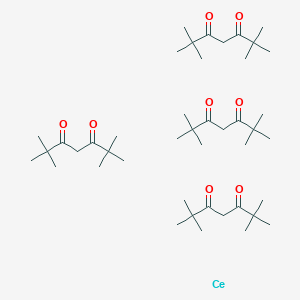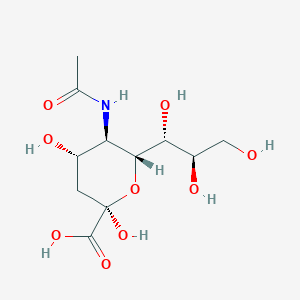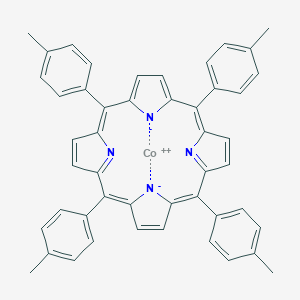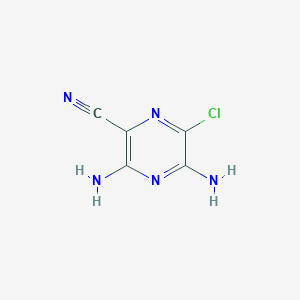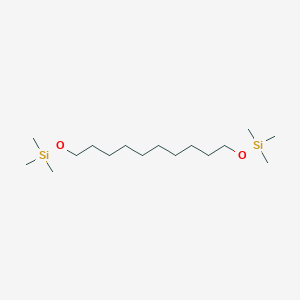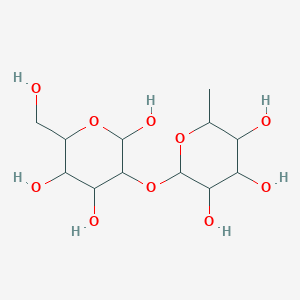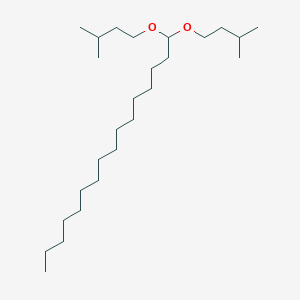
7-Thionicotinamide-adenine-dinucleotide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine hydrochloride can be synthesized through the reaction of cytosine with 2-deoxy-D-ribose under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine hydrochloride involves the large-scale synthesis of cytosine and 2-deoxy-D-ribose, followed by their reaction under controlled conditions to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its base components.
Substitution: It can undergo nucleophilic substitution reactions, where the cytosine base is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), cytosine and 2-deoxy-D-ribose (from reduction), and various substituted nucleosides (from substitution reactions) .
Applications De Recherche Scientifique
2’-Deoxycytidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of other nucleosides and nucleotides.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in the treatment of diseases related to DNA synthesis defects.
Industry: It is used in the production of nucleoside analogs for pharmaceutical research.
Mécanisme D'action
2’-Deoxycytidine hydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which is then further phosphorylated to form deoxycytidine triphosphate. This triphosphate form is incorporated into DNA, where it can affect DNA synthesis and repair processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: Similar in structure but contains uracil instead of cytosine.
2’-Deoxyadenosine: Contains adenine instead of cytosine.
2’-Deoxyguanosine: Contains guanine instead of cytosine.
Uniqueness
2’-Deoxycytidine hydrochloride is unique due to its specific incorporation into DNA and its role in DNA synthesis and repair. Unlike other deoxyribonucleosides, it specifically pairs with guanine, making it essential for maintaining the integrity of the genetic code .
Propriétés
Numéro CAS |
19254-05-8 |
|---|---|
Formule moléculaire |
C21H28N7O16P3S |
Poids moléculaire |
759.5 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clé InChI |
OJNFDOAQUXJWED-NNYOXOHSSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Synonymes |
thio-NADP thionicotinamide adenine dinucleotide phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



